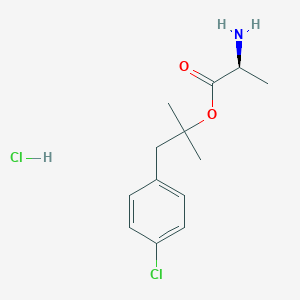
Alaproclate hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alaproclate hydrochloride, (S)- is a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind.
Wissenschaftliche Forschungsanwendungen
Selective Serotonin Reuptake Inhibition
Alaproclate was one of the first compounds developed as an SSRI, aimed at treating depression and anxiety disorders. Its mechanism involves the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft. This action is believed to contribute to its antidepressant effects, although clinical trials were limited due to safety concerns.
NMDA Receptor Antagonism
In addition to its SSRI properties, alaproclate acts as a non-competitive antagonist of the NMDA receptor. This property may have implications for treating conditions related to excitotoxicity, such as neurodegenerative diseases. The blockade of NMDA receptors can potentially mitigate neuronal damage caused by excessive glutamate signaling.
Treatment of Depression
Although alaproclate's development as an antidepressant was discontinued, it was initially studied for its efficacy in treating major depressive disorder (MDD). A double-blind study comparing alaproclate with placebo indicated some promise in improving depressive symptoms, although statistical significance was not consistently achieved .
Ocular Disorders
Recent studies have explored the potential of alaproclate in treating ocular disorders associated with retinal degeneration. The compound may help reduce oxidative stress and reactive oxygen species (ROS) generation in retinal cells, which are critical factors in conditions like age-related macular degeneration and retinitis pigmentosa .
Effects on Copulatory Behavior
Research involving microinjections of alaproclate into specific brain regions has shown effects on sexual behavior in animal models. For instance, studies reported increased latency to initiate copulation when administered into the lateral hypothalamic area (LHA), suggesting that alaproclate may influence serotonergic pathways involved in sexual motivation .
Locomotor Activity
Behavioral assessments following alaproclate administration indicated no significant changes in locomotor activity; however, there was an increase in grooming behavior among subjects receiving higher doses . These findings suggest that while alaproclate may not affect general activity levels, it could modulate specific behaviors linked to serotonergic activity.
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
57469-92-8 |
|---|---|
Molekularformel |
C13H19Cl2NO2 |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
OPAKSOWFKIUFNP-FVGYRXGTSA-N |
SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Kanonische SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl A 23189 A-23189 alaproclate alaproclate hydrochloride alaproclate hydrochloride, (D)-isomer alaproclate hydrochloride, (L)-isomer alaproclate hydrochloride, (R)- alaproclate hydrochloride, (S)- D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















